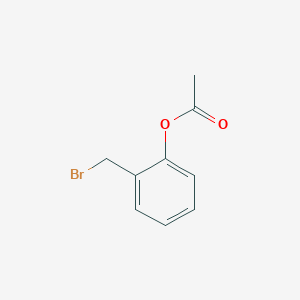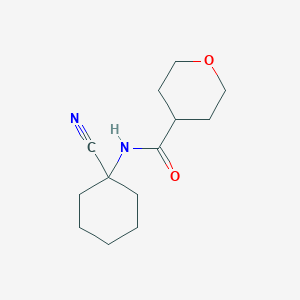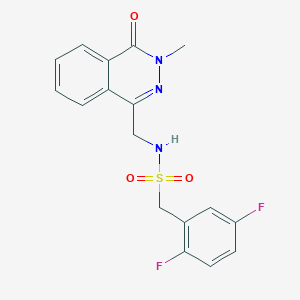
1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H15F2N3O3S and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoselective N-Acylation
Research has shown that certain N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from similar compounds, are effective N-acylation reagents with good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000). This suggests potential applications in chemoselective synthesis processes.
Molecular Structure and Self-association
Studies on compounds like trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, closely related to the compound , have revealed insights into their molecular structure and self-association behaviors. These findings are critical for understanding how such molecules interact in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Fluorination Reactions
Research involving difluorobis(fluoroxy)methane, a compound structurally similar to 1-(2,5-difluorophenyl)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)methanesulfonamide, indicates potential applications in selective fluorination reactions. This could have implications in the development of fluorinated pharmaceuticals and materials (Bailey, Casteel, & Syvret, 2002).
Structural Studies and Crystallography
Compounds with structural similarities, such as N-(2,3-dichlorophenyl)methanesulfonamide, have been studied for their molecular conformation and bond parameters. This kind of research is crucial in the field of crystallography and can inform the design of new compounds with desired physical and chemical properties (Gowda, Foro, & Fuess, 2007).
Vicarious Nucleophilic Substitutions
The reaction mechanisms involving similar compounds, such as 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, have been explored for their potential in vicarious nucleophilic substitution processes. This research opens up new possibilities for chemical synthesis in pharmaceutical and material sciences (Lemek, Groszek, & Cmoch, 2008).
Methane-Oxidizing Bacteria and Methane Budget
While not directly related to the specific compound, studies on the metabolism of methane and methanesulfonic acid by bacteria have implications for understanding the environmental impact and biodegradation processes of similar compounds (Oremland & Culbertson, 1992).
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O3S/c1-22-17(23)14-5-3-2-4-13(14)16(21-22)9-20-26(24,25)10-11-8-12(18)6-7-15(11)19/h2-8,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMVRJHNWMFLPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S)-Pyrrolidin-3-yl] acetate;hydrochloride](/img/structure/B2449654.png)
![3,5-dimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2449655.png)
![N-[4-(2-Phenyl-thiazol-4-yl)-phenyl]-benzamide](/img/structure/B2449659.png)

![(2Z)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2449662.png)
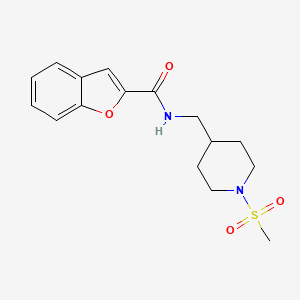
![6-(3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2449665.png)
![5-chloro-1-[(2,6-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2449666.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2449668.png)
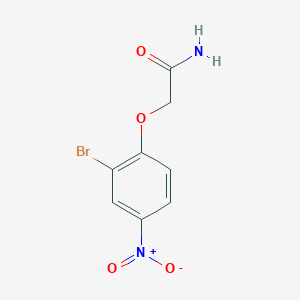
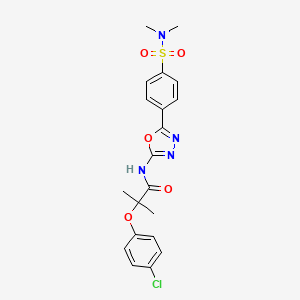
![N-[3-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2449673.png)
